molecular formula C10H14N2S B14387802 5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine CAS No. 88152-63-0

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine

Cat. No.: B14387802
CAS No.: 88152-63-0
M. Wt: 194.30 g/mol
InChI Key: ZQEQZGXAXVTVKR-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine is a complex organic compound characterized by its unique structural framework. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine involves multiple steps, including the construction of the thiazole ring and the subsequent formation of the azocine structure. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions to form the thiazole ring.

    Hydrogenation: Employing hydrogenation to reduce double bonds and achieve the hexahydro structure.

    Methano Bridge Formation: Introducing the methano bridge through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine stands out due to its unique structural features, such as the methano bridge and the combination of thiazole and azocine rings

Properties

CAS No.

88152-63-0

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

11-methyl-5-thia-3,11-diazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene

InChI

InChI=1S/C10H14N2S/c1-12-3-2-7-4-8(12)10-9(5-7)13-6-11-10/h6-8H,2-5H2,1H3

InChI Key

ZQEQZGXAXVTVKR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CC1C3=C(C2)SC=N3

Origin of Product

United States

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